molecular formula C9H17N3O B2393971 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol CAS No. 1508608-18-1

2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol

Cat. No.: B2393971
CAS No.: 1508608-18-1
M. Wt: 183.255
InChI Key: ZOLYKYUQUBLJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol typically involves the reaction of 1-methyl-5-propan-2-ylpyrazole with an appropriate amino alcohol precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

For industrial production, the process involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to produce this compound . This method is advantageous due to its cost-effectiveness, high product purity, and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol is unique due to its specific pyrazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other amino alcohols. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-6(2)8-4-7(9(13)5-10)11-12(8)3/h4,6,9,13H,5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLYKYUQUBLJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.